Tpt ammonium salt
Overview
Description
Thymidylyl(3′→5′)thymidine ammonium salt, commonly referred to as Tpt ammonium salt, is a compound with the molecular formula C20H27N4O12P · NH3. It is a nucleotide analog that plays a significant role in various biochemical and molecular biology applications. This compound is known for its stability and effectiveness in biochemical reactions, making it a valuable tool in scientific research.
Mechanism of Action
Target of Action
Tpt ammonium salt, as a type of quaternary ammonium salt (QAS), primarily targets microbial cells . The primary targets are the cell walls and membranes of bacteria and fungi . QASs are known for their broad-spectrum antibacterial activity .
Mode of Action
The mode of action of this compound involves its interaction with the cellular membrane of microorganisms . QASs are adsorbed onto and penetrate the cell wall of bacteria . Afterward, reactions with lipids or proteins of the cell membrane occur, resulting in the disorganization of structures and leakage of low molecular weight components .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the transport of ammonium across membranes . High-affinity ammonium transporters (AMTs) are responsible for ammonium uptake and transport . The overexpression of certain AMTs can enhance plant growth and increase plant susceptibility to toxic methylammonium .
Result of Action
The result of the action of this compound is the inhibition of microbial growth . The antibacterial efficiency of QASs can be increased with the chain length increase from 3 to 16 . The antibacterial activity of individual/non-NO releasing and dual-action/NO-releasing quaternary ammonium modified poly(amidoamine) dendrimers were assessed against Gram-negative P. aeruginosa and Gram-positive S. aureus .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For instance, the antibacterial performance of QASs decreases in the presence of chloride ions and humic acid . Furthermore, the microbiocidal efficacy of QASs is stronger at lower pH .
Biochemical Analysis
Biochemical Properties
Tpt ammonium salt plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with high-affinity ammonium transporters in plants, such as those found in Arabidopsis thaliana . These interactions are essential for the transport of ammonium across cellular membranes, facilitating nitrogen uptake and distribution within the organism. Additionally, this compound may interact with other biomolecules involved in nitrogen metabolism, further highlighting its importance in biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, this compound can affect the expression of genes related to ammonium transport and metabolism . This modulation can lead to changes in cellular metabolism, impacting processes such as nitrogen assimilation and amino acid synthesis. Furthermore, this compound may influence cell signaling pathways that regulate growth and development, thereby affecting overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as high-affinity ammonium transporters . This binding can result in the activation or inhibition of these transporters, thereby modulating their activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in nitrogen metabolism and other cellular processes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, allowing for sustained effects on cellular processes . Over time, this compound may degrade, leading to a reduction in its activity and effectiveness. Long-term studies in vitro and in vivo have provided valuable insights into the temporal effects of this compound, highlighting its potential for sustained biochemical modulation.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have beneficial effects on cellular function, such as enhancing nitrogen metabolism and promoting growth. At high doses, this compound may exhibit toxic or adverse effects, potentially disrupting cellular processes and causing cellular damage. Studies in animal models have identified threshold effects, where the benefits of this compound are maximized at specific dosages, while higher doses result in toxicity . These findings underscore the importance of dosage optimization in the application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nitrogen metabolism. It interacts with enzymes and cofactors that facilitate the assimilation and utilization of ammonium within cells . For example, this compound may enhance the activity of enzymes involved in the synthesis of amino acids, thereby promoting protein synthesis and overall cellular function. Additionally, this compound can influence metabolic flux, altering the levels of key metabolites and impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In plants, high-affinity ammonium transporters play a crucial role in the uptake and distribution of this compound . These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within cells. Additionally, binding proteins may interact with this compound, influencing its transport and distribution within tissues.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within cells, where it exerts its biochemical effects. Targeting signals and post-translational modifications can influence the localization of this compound, ensuring its proper distribution within cells . For example, this compound may be localized to the cytoplasm, where it interacts with enzymes involved in nitrogen metabolism, or to the plasma membrane, where it modulates the activity of ammonium transporters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thymidylyl(3′→5′)thymidine ammonium salt typically involves the condensation of thymidine monophosphate with thymidine in the presence of a condensing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: A polar solvent such as acetonitrile or dimethylformamide is commonly used.
Catalyst: A condensing agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) is employed to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of thymidylyl(3′→5′)thymidine ammonium salt involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The industrial production methods may include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Thymidylyl(3′→5′)thymidine ammonium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield thymidine monophosphate and thymidine.
Phosphorylation: It can participate in phosphorylation reactions, forming higher-order nucleotides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at neutral or slightly acidic pH.
Phosphorylation: Requires the presence of a phosphorylating agent such as adenosine triphosphate (ATP) and a kinase enzyme.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Thymidine monophosphate and thymidine.
Phosphorylation: Higher-order nucleotides such as thymidylyl(3′→5′)thymidylyl(3′→5′)thymidine.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
Thymidylyl(3′→5′)thymidine ammonium salt has a wide range of applications in scientific research, including:
Molecular Biology: Used in the study of DNA replication and repair mechanisms.
Biochemistry: Employed in enzyme assays and nucleotide analog studies.
Medicine: Investigated for its potential therapeutic applications in antiviral and anticancer treatments.
Industry: Utilized in the production of nucleotide-based products and as a reagent in biochemical assays.
Comparison with Similar Compounds
Thymidylyl(3′→5′)thymidine ammonium salt can be compared with other nucleotide analogs such as:
Thymidine Triphosphate (TTP): A natural nucleotide involved in DNA synthesis.
Acyclovir Triphosphate: An antiviral nucleotide analog used in the treatment of herpes simplex virus infections.
Zidovudine Triphosphate: An antiretroviral nucleotide analog used in the treatment of HIV/AIDS.
Uniqueness
Thymidylyl(3′→5′)thymidine ammonium salt is unique due to its specific structure, which allows it to be incorporated into DNA or RNA strands with high fidelity. This property makes it a valuable tool in studying nucleotide interactions and developing nucleotide-based therapies.
Properties
IUPAC Name |
azane;[(3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N4O12P.H3N/c1-9-5-23(19(29)21-17(9)27)15-3-11(26)14(35-15)8-33-37(31,32)36-12-4-16(34-13(12)7-25)24-6-10(2)18(28)22-20(24)30;/h5-6,11-16,25-26H,3-4,7-8H2,1-2H3,(H,31,32)(H,21,27,29)(H,22,28,30);1H3/t11-,12-,13+,14?,15+,16+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUIEHHWVRHMDA-HOXVELFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=C(C(=O)NC4=O)C)O.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OCC3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)O.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N5O12P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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